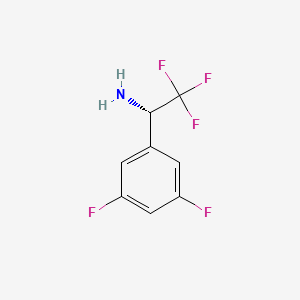
(S)-1-(3,5-Difluorophenyl)-2,2,2-trifluoroethaneamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(3,5-Difluorophenyl)-2,2,2-trifluoroethan-1-amine is a chiral amine compound characterized by the presence of both difluorophenyl and trifluoroethanamine groups. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties and its role as an intermediate in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3,5-Difluorophenyl)-2,2,2-trifluoroethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,5-difluorobenzaldehyde and trifluoroacetic acid.
Formation of Intermediate: The 3,5-difluorobenzaldehyde undergoes a nucleophilic addition reaction with trifluoroacetic acid to form an intermediate.
Reduction: The intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride to yield the desired (S)-1-(3,5-Difluorophenyl)-2,2,2-trifluoroethan-1-amine.
Industrial Production Methods
In an industrial setting, the production of (S)-1-(3,5-Difluorophenyl)-2,2,2-trifluoroethan-1-amine may involve:
Large-Scale Synthesis: Utilizing large reactors and optimized reaction conditions to ensure high yield and purity.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and safety of the compound.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(3,5-Difluorophenyl)-2,2,2-trifluoroethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of difluorophenyl oxides.
Reduction: Formation of trifluoroethanamine derivatives.
Substitution: Formation of substituted difluorophenyl compounds.
Scientific Research Applications
(S)-1-(3,5-Difluorophenyl)-2,2,2-trifluoroethan-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Biological Studies: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Industrial Applications: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (S)-1-(3,5-Difluorophenyl)-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific application, but may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
®-1-(3,5-Difluorophenyl)-2,2,2-trifluoroethan-1-amine: The enantiomer of the compound, with similar but distinct pharmacological properties.
3,5-Difluorophenylamine: A related compound with fewer fluorine atoms, leading to different reactivity and applications.
2,2,2-Trifluoroethylamine: Another related compound with a different substitution pattern.
Uniqueness
(S)-1-(3,5-Difluorophenyl)-2,2,2-trifluoroethan-1-amine is unique due to its specific chiral configuration and the presence of both difluorophenyl and trifluoroethanamine groups, which confer distinct chemical and biological properties.
Biological Activity
(S)-1-(3,5-Difluorophenyl)-2,2,2-trifluoroethaneamine is a fluorinated amine compound that has garnered interest in medicinal chemistry due to its potential biological activities. The unique structural features of this compound, particularly the presence of multiple fluorine atoms, suggest possible applications in various therapeutic areas, including neuropharmacology and oncology.
- Molecular Formula : C8H3F5N
- Molecular Weight : 215.1 g/mol
- IUPAC Name : (S)-1-(3,5-Difluorophenyl)-2,2,2-trifluoroethanamine
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Research indicates that the compound may act as a modulator of serotonin and norepinephrine receptors, which are crucial in mood regulation and anxiety disorders.
Antidepressant Effects
Studies have shown that compounds with similar structures exhibit antidepressant-like effects in animal models. The modulation of serotonin levels is believed to play a significant role in these effects.
Neuroprotective Properties
Research suggests that this compound may possess neuroprotective properties. This is hypothesized to be linked to its ability to reduce oxidative stress and inflammation in neuronal cells.
Case Studies and Research Findings
Several studies have investigated the biological activities of fluorinated amines similar to this compound:
- Antidepressant Activity :
- Neuroprotection :
- Inhibition of Monoamine Oxidase :
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C8H6F5N |
|---|---|
Molecular Weight |
211.13 g/mol |
IUPAC Name |
(1S)-1-(3,5-difluorophenyl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C8H6F5N/c9-5-1-4(2-6(10)3-5)7(14)8(11,12)13/h1-3,7H,14H2/t7-/m0/s1 |
InChI Key |
ZGXAKNAMSFQOGQ-ZETCQYMHSA-N |
Isomeric SMILES |
C1=C(C=C(C=C1F)F)[C@@H](C(F)(F)F)N |
Canonical SMILES |
C1=C(C=C(C=C1F)F)C(C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















